molecular formula C13H16O2S B1443481 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1341128-94-6

2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1443481
CAS RN: 1341128-94-6
M. Wt: 236.33 g/mol
InChI Key: SZBKYJCZQCKCGU-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a privileged molecular structure embedded in numerous compounds with various functions . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .


Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.1]heptane core can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from the bicyclo[2.2.1]heptane core with a carboxylic acid functional group and a thiophen-2-ylmethyl substituent .

Scientific Research Applications

Secondary Structure of Homo-thiopeptides

Homo-thiopeptides derived from bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, a mimic of β-proline, prefer extended strand structures with trans-thioamide bonds in both solid state and solution (Otani et al., 2012).

Synthesis and Structure Analysis

A conformationally restricted methionine analogue was synthesized from methyl 6-endo-(methylthio)bicyclo[2.2.1] heptane-2-endo-carboxylate. Its crystal and molecular structure were determined, highlighting the potential for creating structured molecules (Glass et al., 1990).

Synthesis of 1-Norbornyl-5-R-1H-1,2,3-Triazole-4-Carboxylic Acids

A procedure for synthesizing 2-azidobicyclo[2.2.1]heptane was developed, leading to the creation of carboxylic acids with specific structural features (Pokhodylo et al., 2017).

Catalytic Chemical Amide Synthesis

(2-(Thiophen-2-ylmethyl)phenyl)boronic acid was used as a catalyst for direct amide bond synthesis between carboxylic acids and amines, showing effectiveness at room temperature for a variety of substrates. This method is crucial for peptide synthesis (Mohy El Dine et al., 2015).

Synthesis of Bicyclic Diones and Thiones

Research into the synthesis of a group of bicyclic ketones and thiones, including bicyclo[2.2.1]heptane-2,5-dione, revealed rapid tetramethylation and facilitated synthesis of various compounds (Werstiuk et al., 1992).

Cyclotrimerization Promoted by Copper(I) Thiophen-2-Carboxylate

Copper(I) thiophen-2-carboxylate effectively promoted the trimerization of bicyclic vic-bromotrimethyltin olefins, yielding high yields of tris-annelated benzenes (Borsato et al., 2002).

Microbiological Asymmetric Hydroxylation

Various microorganisms were found to asymmetrically hydroxylate bicyclo[2.2.1]heptane-7-carboxylic acid and related compounds, indicating potential applications in synthesizing chiral synthons for cyclopentanoids (Yamazaki & Maeda, 1985).

Mass Spectrometry in Stereochemical Problems

The mass spectrometric behavior of mono- and di-substituted norbornanes, including bicyclo[2.2.1]heptane-2-endo- and -exo-carboxylic acid, was studied to characterize stereoisomers, demonstrating applications in analytical chemistry (Curcuruto et al., 1991).

Stereoselective Preparation of Chiral Acids

A high-yield synthesis of diastereomerically pure chiral acids, potentially useful as chiral auxiliaries, was achieved, starting from ketopinic acid (Ishizuka et al., 1990).

Synthesis of (+)-Camphor-derived Amino Alcohols

Amino alcohols derived from camphor were synthesized and used as ligands for the addition of diethylzinc to benzaldehydes, showing potential in enantioselective synthesis (Nevalainen & Nevalainen, 2001).

properties

IUPAC Name

2-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S/c14-12(15)13(8-11-2-1-5-16-11)7-9-3-4-10(13)6-9/h1-2,5,9-10H,3-4,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBKYJCZQCKCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CC3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
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2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

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